N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide
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Overview
Description
N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. The compound also contains a sulfonamide group, which is known for its applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide typically involves the reaction of benzhydryl chloride with 4-chloro-3-methoxybenzenesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzenesulfonic acid.
Reduction: Formation of this compound amine.
Substitution: Formation of N-benzhydryl-4-substituted-3-methoxybenzenesulfonamide derivatives.
Scientific Research Applications
N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological targets, while the benzhydryl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Chlorpromazine: An antipsychotic with a similar chlorine-substituted aromatic ring.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group.
Uniqueness
N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide is unique due to the combination of its benzhydryl, chlorine, methoxy, and sulfonamide groups. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzhydryl-4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-25-19-14-17(12-13-18(19)21)26(23,24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKXLQLYVKZIDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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